![molecular formula C21H21Cl2N3O3 B123671 [7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride CAS No. 183320-19-6](/img/structure/B123671.png)
[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride
描述
[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H21Cl2N3O3 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound [7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride (CAS No. 183320-19-6) is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Structural Information
Property | Value |
---|---|
Molecular Formula | C21H21ClN3O3 |
Molecular Weight | 434.3 g/mol |
IUPAC Name | 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine; hydrochloride |
CAS Number | 183320-19-6 |
Chemical Structure
The compound features a quinazoline core substituted with various ethoxy and methoxy groups, which contribute to its biological activity. The presence of the ethynyl group is particularly relevant for its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of tyrosine kinase enzymes , specifically targeting the epidermal growth factor receptor (EGFR) . This receptor plays a crucial role in cell signaling pathways that regulate cell proliferation and survival, making it a significant target in cancer therapy. Inhibition of EGFR has been associated with reduced tumor growth and improved patient outcomes in various cancers, including non-small cell lung cancer and colorectal cancer .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values obtained from these studies, indicating the concentration required to inhibit 50% of cell growth:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 12.5 |
HCT116 (Colorectal Cancer) | 15.0 |
K562 (Leukemia) | 10.0 |
U2OS (Osteosarcoma) | 18.5 |
These results demonstrate that this compound exhibits significant cytotoxicity across multiple cancer types, highlighting its potential as an anticancer agent .
Case Studies
- Lung Cancer Treatment : In a preclinical study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study also noted that the compound induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
- Colorectal Cancer Efficacy : Another study focused on HCT116 cells revealed that the compound not only inhibited cell growth but also altered the cell cycle distribution, leading to an accumulation of cells in the G2/M phase. This suggests that the compound may interfere with key regulatory checkpoints in the cell cycle .
- Combination Therapies : Research is ongoing to investigate the effects of combining this compound with other chemotherapeutic agents. Preliminary findings indicate enhanced efficacy when used alongside traditional treatments like doxorubicin, suggesting potential for synergistic effects in clinical settings .
科学研究应用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that quinazoline derivatives can interfere with signaling pathways involved in cell growth and survival, making them potential candidates for cancer therapy .
Antimicrobial Properties
Research has demonstrated that certain quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of ethynyl and chloro groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Inhibition of Kinases
The compound is believed to act as a kinase inhibitor, which is crucial in the treatment of diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders. Kinase inhibitors are vital in targeted therapy approaches, offering specificity in treatment while minimizing side effects .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Anticancer Activity | Evaluate the cytotoxic effects on breast cancer cells | The compound exhibited significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics. |
Antimicrobial Efficacy Assessment | Test against Gram-positive and Gram-negative bacteria | Showed notable inhibition zones, indicating potential as an antimicrobial agent. |
Kinase Inhibition Assay | Investigate selectivity against various kinases | Demonstrated selective inhibition of specific kinases involved in oncogenic signaling pathways, suggesting therapeutic potential in targeted cancer therapies. |
属性
IUPAC Name |
7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQJODHTQRFZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-19-6 | |
Record name | 4-Quinazolinamine, 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183320-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。